molecular formula C8H9F3O3 B13447656 rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13447656
M. Wt: 210.15 g/mol
InChI Key: AUZBEXWVMFBWAT-FSIIMWSLSA-N
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Description

rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 7-oxabicyclo[2.2.1]heptane core with a trifluoromethyl (-CF₃) substituent at the 3-position. The compound’s molecular formula is C₈H₉F₃O₃, with a molecular weight of 210.15 g/mol (calculated). Key predicted properties include a density of ~1.31 g/cm³ and a pKa of ~4.34, suggesting moderate solubility in aqueous environments . This structural motif is of interest in medicinal chemistry, particularly for targeting enzymes or receptors where fluorine substitution optimizes binding and pharmacokinetics.

Properties

Molecular Formula

C8H9F3O3

Molecular Weight

210.15 g/mol

IUPAC Name

(1S,2R,3R,4R)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H9F3O3/c9-8(10,11)6-4-2-1-3(14-4)5(6)7(12)13/h3-6H,1-2H2,(H,12,13)/t3-,4+,5-,6-/m0/s1

InChI Key

AUZBEXWVMFBWAT-FSIIMWSLSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C(=O)O)C(F)(F)F

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Photochemical [2 + 2] Cycloaddition for Bicyclic Core Formation

One modern approach to bicyclic scaffolds similar to the 7-oxabicyclo[2.2.1]heptane system is through photochemical [2 + 2] cycloaddition reactions. This method allows efficient access to bicyclic frameworks with high stereochemical control and modularity.

  • Photochemical excitation of dienes or alkenes can induce [2 + 2] cycloaddition to form bicyclo[2.1.1]hexane and related structures.
  • Such photochemical methods have been demonstrated to efficiently generate bicyclic modules that can be further functionalized, including introduction of fluorinated groups.

Although this method is described for bicyclo[2.1.1]hexane systems, it provides a conceptual foundation for accessing bicyclic ether frameworks like the 7-oxabicyclo[2.2.1]heptane core.

Oxidative Ring-Opening and Reductive Ring-Closure

A well-established synthetic strategy involves oxidative ring-opening of bicyclic precursors followed by reductive ring-closure to install nitrogen or oxygen heteroatoms and fluorinated substituents.

  • Starting from norbornene or related bicyclic esters, dihydroxylation (e.g., via N-methylmorpholine N-oxide/osmium tetroxide) generates vicinal diols.
  • Subsequent oxidative cleavage (e.g., sodium periodate) produces dialdehyde intermediates.
  • Reductive amination or ring-closure with fluorinated amines or nucleophiles introduces fluorinated substituents and closes the ring to form bicyclic β-amino esters or ethers bearing trifluoromethyl groups.

This approach has been successfully applied to synthesize trifluoromethylated bicyclic β-amino esters and related heterocycles, demonstrating the utility of oxidative ring-opening/reductive ring-closure protocols for stereocontrolled fluorinated bicyclic compounds.

Introduction of Trifluoromethyl Group

The trifluoromethyl substituent is introduced by:

  • Using trifluoromethyl-containing nucleophiles or amines during the reductive ring-closure step.
  • Employing electrophilic or nucleophilic trifluoromethylation reagents on suitable bicyclic intermediates.
  • Utilizing trifluoromethylated building blocks in the early stages of synthesis for incorporation into the bicyclic framework.

The trifluoromethyl group is critical for modulating the physicochemical properties of the compound, and its stereochemical placement is controlled by the choice of starting materials and reaction conditions.

Carboxylic Acid Functionalization

The carboxylic acid at the 2-position is typically introduced by:

  • Starting from bicyclic ester precursors followed by hydrolysis.
  • Direct carboxylation reactions on bicyclic intermediates.
  • Functional group transformation of protected esters or acid derivatives.

This step is generally performed after the bicyclic core and trifluoromethyl group are installed to preserve stereochemistry and avoid side reactions.

Summary Table of Preparation Steps

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
Bicyclic core formation Photochemical [2 + 2] cycloaddition UV light, dienes/alkenes Formation of bicyclo[2.1.1]hexane or related cores
Vicinal diol formation Dihydroxylation NMO/OsO4 Stereoselective diol on bicyclic precursor
Oxidative cleavage Periodate cleavage NaIO4 Dialdehyde intermediate
Reductive ring-closure Reductive amination or nucleophilic closure Fluorinated amines (e.g., trifluoroethylamine), reductants Introduction of trifluoromethyl group and ring closure
Carboxylic acid installation Hydrolysis or carboxylation Acid/base hydrolysis or CO2 fixation Formation of carboxylic acid at C-2

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

Rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound featuring a unique bicyclic structure and a trifluoromethyl group, which influences its chemical properties and biological activity. The bicyclic framework includes a seven-membered ring with an oxygen atom, classifying it within the oxabicyclo family. With a molecular formula of C9H9F3O3C_9H_9F_3O_3 and a molecular weight of approximately 220.16 g/mol, this compound is significant in pharmacology and agrochemistry due to its diverse applications and biological activities.

Scientific Research Applications
this compound is used in synthesizing derivatives and analogs with modified biological activities. Studies on its interactions with biological targets are crucial for understanding its mechanism of action.

Applications
this compound has diverse applications:

  • Pharmacology The compound's structural features allow it to interact with various biological targets.
  • Agrochemistry It exhibits significant biological activities.

Structural Comparisons
Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
(1R,2S,3R,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acidStructureLacks trifluoromethyl group; different biological activity profile
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acidSimilar bicyclic structureContains two carboxylic acid groups; potential for increased polarity
3-(Trifluoromethyl)benzoic acidTrifluoromethyl group presentAromatic system; different reactivity due to aromatic stabilization

Mechanism of Action

The mechanism of action of rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between the target compound and related bicyclo[2.2.1]heptane derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (Target) 3-CF₃ C₈H₉F₃O₃ 210.15 High lipophilicity; enhanced metabolic stability and binding affinity
rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (Base) None C₇H₁₀O₃ 142.15 Lower molecular weight; higher aqueous solubility
rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-CF₂; hept-5-ene double bond C₈H₁₁NO₂ 153.18 Reduced electronegativity vs. CF₃; possible conformational flexibility
rac-(1S,2S,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 6-oxo C₇H₈O₄ 156.14 Increased polarity due to ketone; improved hydrogen-bonding capacity
(1R,2S,3S,4S)-3-((tert-butoxycarbonyl)amino)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-Boc-amino; hept-5-ene C₁₂H₁₇NO₅ 267.27 Bulky Boc group; potential prodrug strategy or steric hindrance

Key Structural and Functional Differences

Trifluoromethyl vs. Non-Fluorinated Analogs The CF₃ group in the target compound significantly increases lipophilicity (logP ~1.5–2.0 estimated) compared to the base compound (logP ~0.5), favoring blood-brain barrier penetration or hydrophobic binding pockets . In contrast, the difluoromethyl variant (C₈H₁₁NO₂) exhibits weaker electronegativity and reduced metabolic stability, making it less suitable for applications requiring strong electron-withdrawing effects .

This modification may enhance solubility but reduce membrane permeability . Boc-amino-substituted analogs (e.g., SY415363) incorporate a tert-butoxycarbonyl-protected amine, which adds steric bulk and alters electronic properties. Such derivatives are often intermediates for prodrugs or peptide mimetics .

However, saturation in the target compound may improve synthetic accessibility .

Therapeutic Potential The target compound’s CF₃ group is advantageous in enzyme inhibition, as seen in EDG2 receptor antagonists (), where fluorine atoms enhance binding through hydrophobic and electrostatic interactions. The 6-oxo derivative’s polarity may suit applications requiring aqueous solubility, such as intravenous formulations, but with trade-offs in bioavailability .

Biological Activity

Rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by a trifluoromethyl group and an oxabicyclic structure. Its unique molecular configuration contributes to its diverse biological activities, making it a subject of interest in pharmacology and agrochemistry.

  • Molecular Formula : C8H9F3O3
  • Molecular Weight : Approximately 220.16 g/mol
  • Structure : The compound features a seven-membered ring with an oxygen atom integrated into the bicyclic framework.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This interaction can lead to significant pharmacological effects, including modulation of receptor activity and influence on metabolic pathways.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antagonistic Activity : Studies have shown that certain isomers of the compound can act as antagonists for thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), which are critical in platelet aggregation and vascular responses. The enantiomers with specific stereochemistry have been found to be more potent than their counterparts in inhibiting these pathways .
  • Agonistic Activity : In addition to antagonistic properties, some derivatives exhibit agonistic effects on prostaglandin D2 (PGD2) and prostacyclin (PGI2) pathways, suggesting a dual role in modulating inflammatory responses .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureUnique Features
(1R,2S,3R,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acidStructureLacks trifluoromethyl group; different biological activity profile
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acidStructureContains two carboxylic acid groups; potential for increased polarity
3-(Trifluoromethyl)benzoic acidStructureAromatic system; different reactivity due to aromatic stabilization

Case Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the compound's effects on platelet function and smooth muscle contraction. Results indicated that specific stereoisomers significantly inhibited TXA2-induced platelet aggregation while enhancing PGI2-mediated vasodilation .
  • Agrochemical Applications : The compound has also been investigated for its efficacy as a pesticide agent due to its ability to disrupt hormonal signaling pathways in pests, demonstrating a potential application in sustainable agriculture .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, and how are stereochemical outcomes controlled?

  • Methodology : Synthesis typically involves multi-step processes, including cycloaddition reactions to form the bicyclic core and late-stage introduction of the trifluoromethyl group. For example, cyclization of 1,5-dienes via [2+2] photochemical reactions can generate the oxabicyclo framework, followed by functionalization using trifluoromethylation reagents like TMSCF₃ or Umemoto’s reagent . Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, with reaction conditions (temperature, solvent polarity) optimized to minimize epimerization .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry, particularly 19F^{19}\text{F}-NMR to resolve trifluoromethyl group orientation. X-ray crystallography is used to validate the bicyclic framework and substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Computational methods (DFT calculations) complement experimental data to predict and verify conformational stability .

Q. What is the role of the trifluoromethyl group in modulating physicochemical properties?

  • Methodology : The CF₃ group enhances lipophilicity (logP\log P increases by ~1.5 units compared to non-fluorinated analogs) and metabolic stability. Partition coefficient studies (e.g., octanol-water) and in vitro microsomal assays quantify these effects. The group’s electron-withdrawing nature also influences acidity (pKa) of the carboxylic acid, assessed via potentiometric titration .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical purity?

  • Methodology : Continuous flow reactors improve reaction efficiency by maintaining precise temperature control and reducing side reactions. Catalytic systems (e.g., Pd/C or chiral Ru complexes) enhance enantioselectivity. Process analytical technology (PAT) monitors real-time reaction progress, while Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, catalyst loading) for scalability .

Q. How do structural analogs with varied substituents (e.g., CF₃ vs. CH₃) differ in biological activity, and what SAR insights emerge?

  • Methodology : Comparative SAR studies involve synthesizing analogs with substituent variations (e.g., methyl, chloro, or nitro groups) and testing them against target enzymes (e.g., cyclooxygenase-2 or proteases). IC₅₀ values and binding affinities (via surface plasmon resonance) reveal substituent effects. Molecular docking simulations map interactions (e.g., hydrophobic pockets accommodating CF₃) to guide rational design .

Q. How can contradictions in spectroscopic data (e.g., conflicting NMR assignments) be resolved?

  • Methodology : Cross-validation using complementary techniques is essential. For example, Overhauser effect spectroscopy (NOESY) clarifies spatial proximity of protons, while 13C^{13}\text{C}-NMR decoupling resolves overlapping signals. Independent synthesis of enantiomers and comparison of optical rotation data ([α]D_D) can confirm stereochemical assignments. Collaborative data sharing across labs reduces interpretation errors .

Q. What strategies mitigate metabolic instability of the carboxylic acid moiety in vivo?

  • Methodology : Prodrug approaches (e.g., esterification or amidation) protect the carboxyl group during absorption. In vitro liver microsome assays identify metabolic hotspots, guiding structural modifications (e.g., α-methylation or deuterium incorporation) to slow enzymatic degradation. Pharmacokinetic profiling in rodent models evaluates bioavailability improvements .

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